3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
949034-42-8 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 3-(2-Methoxyethyl)-3-Oxopropanoate
The precursor ethyl 3-(2-methoxyethyl)-3-oxopropanoate can be synthesized via Claisen condensation between ethyl methoxyacetate and ethyl acetate under basic conditions. For example, sodium ethoxide in ethanol facilitates the formation of the β-keto ester.
Cyclocondensation with Hydrazine
Reacting the β-keto ester with hydrazine hydrate (80–90°C, 8–24 hours) yields ethyl 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and aromatization.
Typical Conditions
Oxidation of 5-Methylpyrazole Derivatives
Oxidation of methyl groups to carboxylic acids is a reliable method for introducing the 5-carboxylic acid moiety. This approach requires prior installation of a methyl group at the 5-position and the methoxyethyl group at the 3-position.
Synthesis of 3-(2-Methoxyethyl)-5-Methyl-1H-Pyrazole
The methyl group at the 5-position can be introduced during cyclocondensation by using a β-keto ester with a methyl group (e.g., ethyl acetoacetate). Subsequent alkylation or etherification at the 3-position with 2-methoxyethyl bromide introduces the methoxyethyl group.
Oxidation with Potassium Permanganate
Treatment of 3-(2-methoxyethyl)-5-methyl-1H-pyrazole with potassium permanganate (KMnO₄) in acidic media (0.1 M HCl, 70°C, 30 minutes) oxidizes the methyl group to a carboxylic acid.
Optimized Parameters
Hydrolysis of Pyrazole Dicarboxylate Esters
Selective hydrolysis of diethyl pyrazole-3,5-dicarboxylates offers a pathway to monocarboxylic acids. For this compound, this method requires introducing the methoxyethyl group prior to hydrolysis.
Synthesis of Diethyl 3-(2-Methoxyethyl)-1H-Pyrazole-5-Carboxylate
Alkylation of diethyl 1H-pyrazole-3,5-dicarboxylate with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (60°C, 12 hours) installs the methoxyethyl group.
Selective Ester Hydrolysis
Hydrolysis of the 5-ester using potassium hydroxide (KOH) in methanol (3.0 M, 0°C to room temperature, 10 hours) yields the target carboxylic acid.
Key Observations
-
Selectivity: The 3-ester remains intact due to steric hindrance from the methoxyethyl group.
Post-Functionalization via Nucleophilic Substitution
Introducing the methoxyethyl group through nucleophilic substitution on a pre-formed pyrazole ring is viable if a suitable leaving group (e.g., bromide) is present at the 3-position.
Synthesis of 3-Bromo-1H-Pyrazole-5-Carboxylic Acid
Bromination of 3-methyl-1H-pyrazole-5-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at the 3-position.
Substitution with Sodium Methoxyethylate
Reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with sodium methoxyethylate in dimethylformamide (DMF, 100°C, 6 hours) replaces the bromide with the methoxyethyl group.
Challenges
Comparative Analysis of Synthetic Routes
Reaction Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols, depending on the specific reaction and conditions used.
Scientific Research Applications
Biological Activities
1. Insecticidal Properties
Research indicates that derivatives of 1H-pyrazole-5-carboxylic acids, including 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant insecticidal activity. A study demonstrated that certain pyrazole derivatives showed high mortality rates against Aphis fabae, with some compounds achieving over 85% mortality at low concentrations (12.5 mg/L) . This suggests that such compounds could be developed into effective insecticides.
2. Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. The ability to inhibit the growth of various bacteria and fungi makes them potential candidates for developing new antimicrobial agents. The structural features of pyrazoles allow for modifications that can enhance their efficacy against resistant strains.
3. D-amino Acid Oxidase Inhibition
Some pyrazole derivatives are known to act as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. The inhibition of DAO can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially offering therapeutic benefits in conditions like schizophrenia .
Agrochemical Applications
The incorporation of pyrazole structures into agrochemical formulations has been a focus of research due to their promising bioactivity. Compounds like this compound can serve as building blocks for designing new pesticides with improved efficacy and reduced toxicity compared to traditional agents.
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study synthesized several pyrazole derivatives, including those with oxazole and thiazole rings, which were evaluated for insecticidal activity against Aphis fabae. The best-performing compound exhibited a mortality rate comparable to commercial insecticides like imidacloprid, highlighting the potential for developing new pest control agents .
Case Study 2: DAO Inhibition and Neuropharmacology
Research on the pharmacological profile of pyrazole derivatives has shown their potential as selective DAO inhibitors. These compounds may play a role in enhancing NMDA receptor activity, thereby contributing to therapeutic strategies for treating schizophrenia and other neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate various biological processes, making it a valuable tool in research and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key pyrazole-5-carboxylic acid derivatives and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxyethyl , methoxybenzyl ) improve solubility, while halogens (e.g., bromo ) enhance reactivity for cross-coupling. Heteroaromatic substituents (e.g., pyridyl , furyl ) facilitate metal coordination in supramolecular chemistry.
- Synthetic Routes :
- Pharmacological Relevance : Pyrazole-5-carboxylic acids are esterified or amidated to enhance bioavailability (e.g., MST3 inhibitors , angiotensin II antagonists ).
Data Tables
Table 2: Pharmacological Profiles
Biological Activity
3-(2-Methoxyethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative is characterized by its unique five-membered ring structure, which includes two nitrogen atoms and functional groups that contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
The structural formula of this compound can be represented as follows:
This compound features a methoxyethyl substituent at the nitrogen atom and a carboxylic acid group at the 5-position of the pyrazole ring. These functional groups are crucial for its biological activity, influencing its interactions with enzymes and cellular pathways.
Mechanisms of Biological Activity
Research indicates that this compound interacts with several biomolecules, influencing metabolic pathways and cellular processes:
- Energy Metabolism : The compound has been shown to interact with acetyl-CoA synthetase 2 , which plays a critical role in energy production and lipid synthesis. This interaction suggests a potential regulatory effect on cellular energy homeostasis.
- Cell Signaling Pathways : It affects the AMP-activated protein kinase (AMPK) pathway, which is essential for maintaining cellular energy levels. By modulating AMPK activity, this compound may influence various downstream signaling cascades related to metabolism.
- Reactive Oxygen Species (ROS) : The compound also impacts the production of reactive oxygen species through interactions with NADPH oxidase , indicating potential antioxidant properties.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Inhibits or activates specific enzymes involved in metabolic processes |
| Antioxidant Potential | Modulates ROS production, potentially offering protective effects against oxidative stress |
| Anti-inflammatory | Exhibits properties that may reduce inflammation through modulation of signaling pathways |
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structural Variation | Unique Properties |
|---|---|---|
| 3-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid | Hydroxyethyl group instead of methoxyethyl | Potentially different solubility and reactivity profiles |
| 3-(2-Ethyl)-1H-pyrazole-5-carboxylic acid | Ethyl group instead of methoxyethyl | Altered hydrophobicity and biological activity |
| 3-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid at the 3-position | Different reactivity due to positional isomerism |
The presence of specific functional groups and their positions on the pyrazole ring confer distinct chemical reactivity and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens. For instance, related pyrazole compounds have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity .
- Anti-inflammatory Effects : Research has indicated that certain pyrazole derivatives exhibit anti-inflammatory properties comparable to established anti-inflammatory drugs like indomethacin. These findings suggest potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of pyrazole derivatives on cancer cell lines, revealing significant growth inhibition in certain cases. For example, compounds derived from pyrazoles have shown IC50 values indicating potent anticancer activity against various cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Q & A
Q. How can the synthesis of 3-(2-methoxyethyl)-1H-pyrazole-5-carboxylic acid be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization often involves multi-step reactions, including cyclocondensation, substitution, and hydrolysis. For pyrazole derivatives, NaN₃ in DMF at 50°C has been effective for introducing azide groups . Reaction conditions such as pH (neutral to slightly acidic) and temperature (50–80°C) are critical for minimizing side products. Post-reaction purification via recrystallization (ethanol or toluene) or column chromatography improves purity. For carboxylic acid derivatives, hydrolysis under basic conditions (NaOH or KOH) followed by acidification (HCl) is standard .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyrazole-5-carboxylic acid derivatives?
- Methodological Answer : Substituent position significantly impacts bioactivity. For example:
- Methoxyethyl group at position 2 : Enhances lipophilicity, improving membrane permeability .
- Carboxylic acid at position 5 : Facilitates hydrogen bonding with target enzymes (e.g., cyclooxygenase-2) .
Comparative studies of analogs (e.g., 4-chloro vs. 3-ethyl derivatives) reveal that electron-withdrawing groups increase electrophilicity, enhancing enzyme inhibition .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding affinities to targets like kinases or GPCRs. Use crystal structures from the PDB (e.g., 6COX for COX-2) .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over time .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) .
- Cell lines : Variability in membrane transporters or metabolic enzymes .
Mitigation strategies: - Standardize protocols (e.g., NIH/WHO guidelines).
- Validate results with orthogonal assays (e.g., SPR alongside enzymatic assays) .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Chemical Proteomics : Use isotopic labeling (SILAC) to compare protein interactions in treated vs. untreated samples .
- Kinase Screening Panels : Test against libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Q. How can regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
